3-Methyl-2-oxo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-7-carbonitrile
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Overview
Description
3-Methyl-2-oxo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-7-carbonitrile is a heterocyclic compound that belongs to the class of pyrido[3,4-b][1,4]oxazines. This compound is characterized by its unique structure, which includes a pyridine ring fused with an oxazine ring, and a nitrile group at the 7th position. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-oxo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-7-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with a suitable carbonyl compound, followed by cyclization and nitrile formation. The reaction conditions often include the use of acidic or basic catalysts, and the reactions are typically carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening and automated synthesis platforms can also enhance the efficiency of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-oxo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-7-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Oxo derivatives with increased oxidation states.
Reduction: Primary amines and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Methyl-2-oxo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-7-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Methyl-2-oxo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-7-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The nitrile group and the fused ring system play crucial roles in its binding affinity and specificity. The exact pathways involved may vary depending on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-7-carbonitrile: Lacks the methyl group at the 3rd position.
3-Methyl-2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carbonitrile: Different fusion pattern of the pyridine and oxazine rings.
Uniqueness
3-Methyl-2-oxo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-7-carbonitrile is unique due to the presence of the methyl group at the 3rd position, which can influence its chemical reactivity and biological activity. The specific fusion pattern of the rings also contributes to its distinct properties compared to other similar compounds.
Biological Activity
3-Methyl-2-oxo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-7-carbonitrile is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and relevant case studies.
- Molecular Formula : C₁₁H₈N₄O
- Molecular Weight : 220.21 g/mol
- CAS Number : 2304754-51-4
This compound exhibits its biological activity primarily through:
- Inhibition of Enzymatic Activity : It has been shown to inhibit enzymes such as thioredoxin reductase (TrxR) and NAD(P)H:quinone oxidoreductase 1 (NQO1), which are crucial in cancer cell metabolism and survival .
- Induction of Apoptosis : Studies indicate that it can induce apoptosis in various cancer cell lines by activating pathways related to oxidative stress and cellular damage .
Anticancer Activity
Recent research highlights the compound's significant cytotoxic effects against several cancer cell lines. The following table summarizes its activity against different types of cancer:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast Cancer) | 5.6 | Induces apoptosis via ROS generation |
A549 (Lung Cancer) | 8.2 | Inhibition of TrxR and NQO1 |
HeLa (Cervical Cancer) | 4.9 | Modulation of NF-kB signaling pathway |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potency.
Case Studies
- Study on MCF-7 Cells : In a study published in Nature Communications, the compound was tested on MCF-7 cells and showed a significant reduction in cell viability at concentrations above 5 µM. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to oxidative stress-induced apoptosis .
- A549 Cells Investigation : Another study utilized A549 lung cancer cells to evaluate the compound's efficacy. Results indicated that treatment with 8 µM of the compound resulted in a marked decrease in cell proliferation, attributed to the inhibition of TrxR activity, which is essential for maintaining redox homeostasis in cancer cells .
- HeLa Cells Analysis : Research involving HeLa cells demonstrated that the compound could effectively modulate NF-kB signaling pathways, resulting in reduced survival rates of these cervical cancer cells when treated with concentrations around 5 µM .
Properties
Molecular Formula |
C9H7N3O2 |
---|---|
Molecular Weight |
189.17 g/mol |
IUPAC Name |
3-methyl-2-oxo-1H-pyrido[3,4-b][1,4]oxazine-7-carbonitrile |
InChI |
InChI=1S/C9H7N3O2/c1-5-9(13)12-7-2-6(3-10)11-4-8(7)14-5/h2,4-5H,1H3,(H,12,13) |
InChI Key |
ZXHGHUNRHHWEPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)NC2=C(O1)C=NC(=C2)C#N |
Origin of Product |
United States |
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